molecular formula C18H23ClN2O4S2 B2629721 (Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride CAS No. 265098-87-1

(Z)-2-(dimethylamino)ethyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride

Cat. No.: B2629721
CAS No.: 265098-87-1
M. Wt: 430.96
InChI Key: LUIQQXWAVDEANE-OBBOLZQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is not intended for human or veterinary use and is for research use only . Its molecular formula is C18H23ClN2O4S2 and it has a molecular weight of 430.96 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 430.96 .

Scientific Research Applications

Antimicrobial Activity

  • The compound has been explored for its potential in antimicrobial activities. A study by Krátký, Vinšová, and Stolaříková (2017) investigated derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, including similar structures, for their antimicrobial properties against bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Potential

  • Compounds with a 4-thiazolidinone ring, similar to the structure , have shown promise in anticancer research. Mabkhot et al. (2019) synthesized a derivative and found moderate anticancer activity, highlighting the potential of this class in cancer therapy (Mabkhot et al., 2019).
  • Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial and anticancer potentials, with some showing significant activity against cancer cell lines (Deep et al., 2016).

Supramolecular Structures

  • The compound has relevance in the study of supramolecular structures. Delgado et al. (2005) examined hydrogen-bonded dimers and chains in similar compounds, contributing to the understanding of molecular interactions and crystal engineering (Delgado et al., 2005).

Photodynamic Therapy

  • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives related to the compound, highlighting their potential in photodynamic therapy, especially for cancer treatment due to their photophysical properties (Pişkin, Canpolat, & Öztürk, 2020).

Drug Conjugate Synthesis

  • Ohshima et al. (1992) utilized a similar compound in synthesizing a conjugate for radioimmunoassay, demonstrating its application in drug development and diagnostic research (Ohshima et al., 1992).

Trypanocidal and Anticancer Activity

  • Holota et al. (2019) synthesized derivatives and evaluated them for trypanocidal and anticancer activity, finding significant activity against human tumor cell lines (Holota et al., 2019).

Polymorphism in Pharmaceuticals

  • Vogt et al. (2013) conducted a study on polymorphic forms of a similar compound, providing insights important for pharmaceutical development and material science (Vogt et al., 2013).

Properties

IUPAC Name

2-(dimethylamino)ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2.ClH/c1-19(2)10-11-24-16(21)8-9-20-17(22)15(26-18(20)25)12-13-4-6-14(23-3)7-5-13;/h4-7,12H,8-11H2,1-3H3;1H/b15-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQQXWAVDEANE-OBBOLZQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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